molecular formula C7H8N2O4S B12190708 5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- CAS No. 295345-29-8

5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo-

Cat. No.: B12190708
CAS No.: 295345-29-8
M. Wt: 216.22 g/mol
InChI Key: HAAKYQNTHDBOOG-UHFFFAOYSA-N
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Description

5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- is a compound of significant interest in the field of medicinal chemistry. This compound features a thiazole ring, which is known for its biological activity and is often found in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- typically involves the reaction of thiazole derivatives with acetic acid and acetylating agents. One common method includes the use of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activity.

Scientific Research Applications

5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

295345-29-8

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

2-(2-acetamido-4-oxo-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C7H8N2O4S/c1-3(10)8-7-9-6(13)4(14-7)2-5(11)12/h4H,2H2,1H3,(H,11,12)(H,8,9,10,13)

InChI Key

HAAKYQNTHDBOOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)C(S1)CC(=O)O

Origin of Product

United States

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